4-butyramido-1-methyl-1H-pyrrole-2-carboxylic acid
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Overview
Description
4-butyramido-1-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features a pyrrole ring substituted with a butanamido group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-butyramido-1-methyl-1H-pyrrole-2-carboxylic acid typically involves the reaction of 4-methyl-1H-pyrrole-2-carboxylic acid with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 4-butyramido-1-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like N-bromosuccinimide (NBS) or nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
4-butyramido-1-methyl-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-butyramido-1-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-Methyl-1H-pyrrole-2-carboxylic acid: A precursor in the synthesis of 4-butyramido-1-methyl-1H-pyrrole-2-carboxylic acid.
Butanamide: Another amide derivative with different biological properties.
N-Methylpyrrole-2-carboxylic acid: A related compound with a similar structure but different substituents.
Uniqueness: this compound is unique due to the presence of both the butanamido and carboxylic acid groups on the pyrrole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
160776-20-5 |
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Molecular Formula |
C10H14N2O3 |
Molecular Weight |
210.233 |
IUPAC Name |
4-(butanoylamino)-1-methylpyrrole-2-carboxylic acid |
InChI |
InChI=1S/C10H14N2O3/c1-3-4-9(13)11-7-5-8(10(14)15)12(2)6-7/h5-6H,3-4H2,1-2H3,(H,11,13)(H,14,15) |
InChI Key |
GNRIKSLVEPTMAR-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CN(C(=C1)C(=O)O)C |
Synonyms |
1H-Pyrrole-2-carboxylicacid,1-methyl-4-[(1-oxobutyl)amino]-(9CI) |
Origin of Product |
United States |
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